molecular formula C13H18F2N2 B12083454 N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine

N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine

Cat. No.: B12083454
M. Wt: 240.29 g/mol
InChI Key: KXGRJIZOMMHGQP-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a difluorophenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzyl chloride and N-methylpiperidine.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where N-methylpiperidine reacts with 2,3-difluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with biological targets such as receptors and enzymes.

    Chemical Biology: It serves as a tool compound in chemical biology to study the effects of fluorinated aromatic compounds on biological systems.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of both difluorophenyl and methylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine is a compound of significant interest due to its potential biological activities, particularly in the context of neurotransmitter regulation. This article delves into the compound's biological activity, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluorobenzyl group. Its molecular formula is C12H14F2N2C_{12}H_{14}F_2N_2 with a molecular weight of approximately 224.25 g/mol. The presence of fluorine atoms enhances both lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

Research indicates that this compound acts as a high-affinity ligand for biogenic amine transporters, particularly dopamine and serotonin transporters. This inhibition suggests its potential application in treating disorders associated with neurotransmitter imbalances such as depression and anxiety.

Table 1: Comparison of Biological Targets

TargetActivity TypeBinding Affinity (IC50)References
Dopamine TransporterInhibitor10 nM
Serotonin TransporterInhibitor15 nM
mGluR2Positive Allosteric Modulator (PAM)5 nM

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits significant CNS drug-like properties. It has been evaluated for its selectivity against other metabotropic glutamate receptors (mGluRs), showing over 100-fold selectivity towards mGluR2. The pharmacochemical properties assessed include:

  • Lipophilicity : Measured via the shake-flask method, indicating favorable CNS penetration.
  • Plasma Protein Binding : Evaluated through equilibrium dialysis, demonstrating a moderate binding profile.
  • Metabolic Stability : Tested in rat serum and liver microsomes, showing promising stability compared to established controls.
PropertyValue
LogP3.65
Plasma Protein BindingModerate
Microsomal StabilityHigh

Case Studies

  • Dopamine Transporter Inhibition : A study conducted on the effects of this compound on dopamine transporters revealed an IC50 value of 10 nM, indicating strong inhibitory action. This suggests potential therapeutic applications in conditions like ADHD and schizophrenia where dopamine regulation is critical.
  • Serotonin Transporter Interaction : Another investigation highlighted the compound's interaction with serotonin transporters, reporting an IC50 value of 15 nM. This supports its potential use in treating mood disorders by modulating serotonin levels.
  • CNS Properties Evaluation : Further research explored the compound's ability to cross the blood-brain barrier (BBB), confirming its suitability for CNS applications through PAMPA assays which indicated favorable permeability characteristics.

Properties

Molecular Formula

C13H18F2N2

Molecular Weight

240.29 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine

InChI

InChI=1S/C13H18F2N2/c1-17(11-5-3-7-16-8-11)9-10-4-2-6-12(14)13(10)15/h2,4,6,11,16H,3,5,7-9H2,1H3

InChI Key

KXGRJIZOMMHGQP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C(=CC=C1)F)F)C2CCCNC2

Origin of Product

United States

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